molecular formula C7H8O3S B8526554 3-Thienylmethoxyacetic acid

3-Thienylmethoxyacetic acid

Cat. No. B8526554
M. Wt: 172.20 g/mol
InChI Key: XWUZXFSCPYVEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306728

Procedure details

0.9 g of the resulting ether compound was dissolved in 10 ml of ethanol, and an aqueous solution(10 ml) of 1.44 g of sodium hydroxide was added. The mixture was refluxed for 4 hours, and then acetic acid was added to the solution to acidify it. The solvent was evaporated, and ethyl acetate and water were added. The organic layer separated was worked up in a customary manner to give 0.75 g of the captioned compound as a colorless oil.
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][O:7][CH2:8][C:9]([O:11]CC)=[O:10])=[CH:2]1.[OH-].[Na+].C(O)(=O)C>C(O)C>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][O:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
S1C=C(C=C1)COCC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
The organic layer separated

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)COCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.